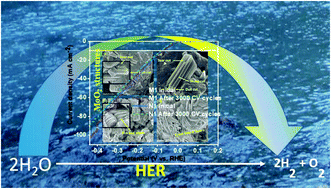Single-step in situ synthesis of MoO2-faceted structures as highly efficient HER electrocatalysts and electrode materials for pseudocapacitors
Energy Advances Pub Date: 2022-06-16 DOI: 10.1039/D2YA00050D
Abstract
In the present study, intermediate molybdenum oxide (MoO2) structures are synthesized via an in situ reduction process in an autoclave in the presence of nitrogen (N) and carbon (C), respectively. The carbothermic reduction favored the formation of MoO2 structures with smaller crystallite sizes. The synthesized samples showed the formation of laminar, faceted, and stacked structures as determined by FESEM and TEM analyses. The presence of C and N in the synthesized samples, elucidated by XPS analysis, contributed to the efficiency and stability of the electrolytic hydrogen evolution reaction (HER) and pseudocapacitance performance. The synthesized samples exhibited very low Tafel slopes (46.3–47.8 mV dec−1) for the HER activity and showed very high stability (3000 CV cycles) over a wide voltage window (0–1 V). Moreover, the synthesized samples required a very low overpotential of 80 mV to produce a current density of 10 mA cm−2. The cyclic voltammetry (CV) and galvanic charge–discharge (GCD) characteristics revealed the actual pseudocapacitor behavior of the synthesized samples. CV and GCD signals revealed the potential application of the synthesized samples for pseudocapacitor applications. The active sites on the edges and N and C in the synthesized samples enhanced their potential use as electrocatalysts for the HER and electrode materials for pseudocapacitors.


Recommended Literature
- [1] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [2] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [3] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†
- [4] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [5] A high performance graphene/few-layer InSe photo-detector†
- [6] Inside front cover
- [7] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [8] How side chains affect conformation and electrical properties of poly(acrylic acid) in solution?
- [9] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [10] Sequestration of ruthenium residues via efficient fluorous-enyne termination†

Journal Name:Energy Advances
Research Products
-
CAS no.: 10405-85-3
-
CAS no.: 183506-66-3









